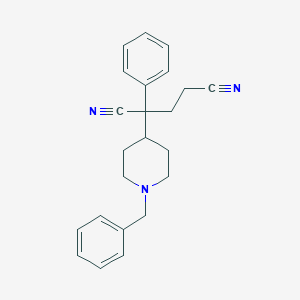

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile

Description

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a synthetic compound featuring a benzyl-substituted piperidine core linked to a phenyl group and two nitrile moieties. The benzylpiperidine scaffold is a common pharmacophore in ligands targeting sigma receptors, which are overexpressed in various tumor cell lines and implicated in cellular functions such as ion channel modulation and neurotransmitter activity .

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAREKOTPJQVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004034 | |

| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-32-2 | |

| Record name | 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with phenylacetonitrile under basic conditions to introduce the phenyl group. Finally, the nitrile groups are introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.

Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Research: The compound’s derivatives are investigated for their activity as enzyme inhibitors, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease.

Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

lists several structurally related compounds with high similarity scores:

- 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (Similarity: 0.98): Differs by the absence of the pentanedinitrile chain and the presence of a hydrochloride salt.

- 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile (Similarity: 1.00): Shares the benzylpiperidine-phenyl backbone but lacks the extended nitrile chain.

- 1-Butyl-4-phenylpiperidine-4-carbonitrile (Similarity: 0.95): Substitutes the benzyl group with a butyl chain, reducing aromatic interactions.

Table 1: Structural and Functional Differences

| Compound Name | Key Structural Features | Hypothetical Functional Impact |

|---|---|---|

| Target Compound | Benzylpiperidine-phenyl + dual nitriles | Enhanced polarity; potential dual receptor binding |

| 1-Benzyl-4-phenylpiperidine-4-carbonitrile | Single nitrile + hydrochloride | Improved solubility; possible ionic interactions |

| 2-(1-Benzylpiperidin-4-yl)-acetonitrile | Shorter nitrile chain | Reduced steric hindrance; higher lipophilicity |

Functional Comparison: Sigma Receptor Interactions

Sigma Receptor Affinity Trends

Sigma receptors (σ-1 and σ-2) are overexpressed in tumors, as shown in and . The benzylpiperidine moiety in the target compound and its analogs is critical for sigma receptor binding. For example:

- Sigma-1 Receptors : Exhibit high affinity for haloperidol (Ki ~1–10 nM) and enantioselectivity for (+)-pentazocine over (-)-pentazocine . Structural analogs with bulkier substituents (e.g., pentanedinitrile) may alter binding kinetics due to steric effects.

- Sigma-2 Receptors: Labeled by [³H]DTG with Kd values of 20–101 nM across tumor cell lines .

Tumor-Specific Implications

- Receptor Density: Tumor cells (e.g., T47D breast carcinoma, A375 melanoma) express σ-1 receptors at Bmax values of 25–108 fmol/mg protein, while σ-2 receptors reach 491–7,324 fmol/mg protein . Analogs with higher σ-2 affinity may have diagnostic utility for tumor imaging.

Implications for Drug Design

- Polarity vs. Lipophilicity: The dual nitriles in the target compound increase polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to mono-nitrile analogs.

- Selectivity Optimization : Structural modifications (e.g., substituting the benzyl group with alkyl chains) could shift selectivity between σ-1 and σ-2 receptors, as seen in rodent vs. human cell line studies .

Biological Activity

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile, a compound with the CAS number 83898-32-2, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a benzyl group and a phenyl group, along with two nitrile functionalities. This unique configuration may contribute to its biological activity.

The exact mechanism of action for this compound remains under investigation; however, studies suggest several potential pathways:

- Interaction with Neurotransmitter Systems : The piperidine moiety indicates potential interactions with cholinergic systems, possibly functioning as an acetylcholinesterase inhibitor similar to other piperidine derivatives .

- Oxidative Stress Modulation : Preliminary findings indicate that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Cell Cycle Regulation : There is evidence that related compounds can affect cell cycle progression, potentially inhibiting tumor growth by targeting specific phases of the cell cycle.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's. Initial assays indicate that it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine degradation, thereby enhancing cholinergic signaling .

Study 1: Anticancer Activity

A study conducted on glioma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 μM, indicating potent activity compared to control groups. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Study 2: Neuroprotective Potential

In a model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, the compound demonstrated significant inhibition of AChE activity (IC50 = 8.5 μM). This suggests that it may serve as a dual inhibitor for cholinesterases, potentially offering therapeutic benefits for cognitive enhancement in neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability and a half-life conducive to therapeutic use. Further investigations into metabolic pathways are ongoing to elucidate its pharmacological profile fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.